N,N-Diethyl-2-hydroxyacetamide-d10
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Overview
Description
N,N-Diethyl-2-hydroxyacetamide-d10: is a deuterium-labeled version of N,N-Diethyl-2-hydroxyacetamide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the field of drug development, where it serves as a tracer for quantitation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-hydroxyacetamide-d10 involves the deuteration of N,N-Diethyl-2-hydroxyacetamide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into the drug molecules .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-hydroxyacetamide-d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of N,N-Diethyl-2-oxoacetamide-d10 .
Scientific Research Applications
N,N-Diethyl-2-hydroxyacetamide-d10 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Used in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Used in the development of new pharmaceuticals to improve their efficacy and safety.
Industry: Used in the production of stable isotope-labeled compounds for various applications
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-hydroxyacetamide-d10 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these effects are specific to the drug molecules into which this compound is incorporated .
Comparison with Similar Compounds
- N,N-Diethyl-2-hydroxyacetamide
- N,N-Diethyl-2-oxoacetamide
- N,N-Diethylglycolamide
Comparison: N,N-Diethyl-2-hydroxyacetamide-d10 is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research for studying the effects of deuterium substitution on drug molecules .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
2-hydroxy-N,N-bis(1,1,2,2,2-pentadeuterioethyl)acetamide |
InChI |
InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
RZCCQWOCSZOHMQ-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)CO)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=O)CO |
Origin of Product |
United States |
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